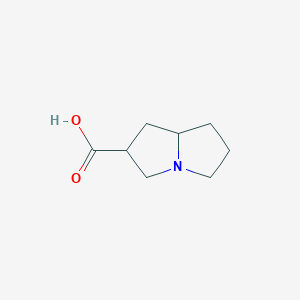

hexahydro-1H-pyrrolizine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

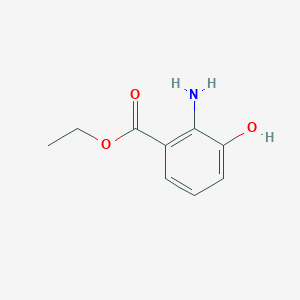

Hexahydro-1H-pyrrolizine-2-carboxylic acid, also known as proline, is an amino acid that plays a crucial role in the structure and function of proteins in living organisms. Proline is a non-essential amino acid, meaning that it can be synthesized by the human body. However, proline is also found in various food sources such as meat, dairy, and eggs.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of 1-oxo-1H-pyrrolizine, its 2-carboxylic acid, and some derivatives are well-documented. Particularly, a high activity of addition of nucleophiles and cyclopentadiene at the C-2/C-3 double bond in these compounds has been observed (Neidlein & Jeromin, 1982).

Novel Alkaloid with Anti-Inflammatory Activity

A novel pyrrolizine alkaloid with anti-inflammatory activity, isolated from the peels of Punica granatum, has been identified. This discovery indicates a new type of natural pyrrolizine alkaloid (Sun et al., 2019).

Antileukemic Activity

Derivatives of hexahydro-1H-pyrrolizine have been synthesized and evaluated for antileukemic activity. Notably, certain compounds showed good antileukemic activity comparable to mitomycin (Ladurée et al., 1989).

Molecular Diversity in Organic Chemistry

The molecular diversity of the three-component reaction of α-amino acids with various compounds, resulting in functionalized pyrrolo[3,4-a]pyrrolizines, highlights the versatility of hexahydro-1H-pyrrolizine derivatives in organic synthesis (Chen et al., 2016).

Amnesia-Reversal Activity

Certain dihydro-1H-pyrrolizine derivatives have been synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice, demonstrating a potential therapeutic application in neurology (Butler et al., 1987).

Enantiopure Synthesis

The synthesis of enantiomerically pure hexahydro-1H-pyrrolizines through a selenium-promoted cyclization reaction, utilizing disubstituted pyrrolidines as starting materials, represents a significant advancement in the field of chiral chemistry (Tiecco et al., 2008).

Propriétés

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYVGBXGOHIGEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491185 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-1H-pyrrolizine-2-carboxylic acid | |

CAS RN |

342411-93-2 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)